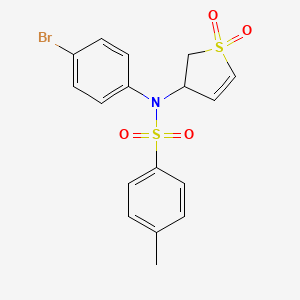

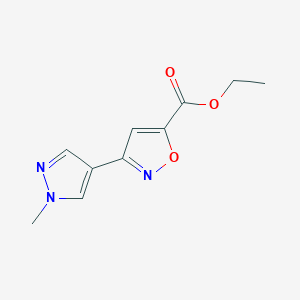

![molecular formula C10H16O3 B2499683 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid CAS No. 2091454-35-0](/img/structure/B2499683.png)

2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid is a structurally complex molecule that is part of a broader class of compounds known as spirocyclic compounds. These compounds are characterized by their spiro-connected cyclic systems, where a single atom is shared between two rings. The specific compound is not directly mentioned in the provided papers, but related compounds and reactions are discussed, which can give insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves various organic reactions. For instance, the Ugi reaction, a multicomponent reaction, has been utilized to synthesize N-cyclohexyl-2-(3-oxo-2-azaspiro[4,5]decan-2-yl)-2-aryl acetamide derivatives using gabapentin, aromatic aldehydes, and cyclohexyl isocyanide . This method could potentially be adapted for the synthesis of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite intricate. For example, the crystal structure of a spiromesifen derivative has been determined, revealing that the five-membered cyclopentyl ring exhibits an envelope conformation . This information suggests that the 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid may also display a similar conformation, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of diazaspirodecanones and cyclic dipeptide derivatives . These reactions demonstrate the reactivity of spirocyclic compounds towards nucleophilic attack and their potential to form complex structures with biological relevance.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid are not directly reported in the provided papers, the properties of similar compounds can be inferred. The crystal structure analysis of a spiromesifen derivative indicates that such compounds can crystallize in the triclinic system and have specific conformational characteristics . These properties are essential for understanding the compound's behavior in different environments and its potential applications.

Scientific Research Applications

Cytotoxic and Apoptotic Effects in Cancer Research

Compounds structurally related to 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid, such as adamantane derivatives, have been synthesized and analyzed for their in vitro cytotoxicity against various cancer cell lines. Specifically, these compounds showed notable cytotoxicity, particularly against A549 lung carcinoma cells. Further analysis revealed that certain derivatives induced apoptosis significantly, highlighting their potential in cancer therapy (Basak Turk-Erbul et al., 2021).

Structural and Crystallographic Studies

The crystal structure and synthesis of derivatives related to 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid, like mesityl acetic acid derivatives, have been extensively studied. These studies not only contribute to the understanding of the molecular geometry and atomic interactions but also have implications in material science and drug design (Zhou et al., 2010).

Synthesis of Spirocyclic and Bicyclic Structures

The synthesis of spirocyclic and bicyclic structures using components structurally similar to 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid has been a topic of research. These compounds are pivotal in the synthesis of various bioactive molecules and pharmaceutical intermediates. The studies involve the exploration of novel synthesis pathways and the analysis of the resultant compounds' structures (M. Gurry et al., 2015).

Theoretical Studies and Molecular Docking

Theoretical studies and molecular docking simulations involving derivatives of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid offer insights into the molecular interactions at the atomic level. These studies are crucial for understanding the binding affinities and interaction patterns of these compounds with biological targets, thereby aiding in drug design and discovery (Mahboobe Amirani Poor et al., 2018).

Hydrolysis and Acylation Studies

Research on the hydrolysis and acylation reactions of compounds related to 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid has been conducted to understand their chemical behavior and reaction pathways. These studies are significant for chemical synthesis and the development of novel compounds with potential applications in various industries (M. Y. Belikov et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-(2-oxaspiro[4.4]nonan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)5-8-6-10(7-13-8)3-1-2-4-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCXYGLVKWWCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(OC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

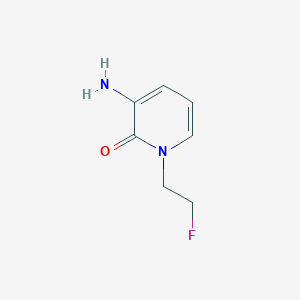

![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

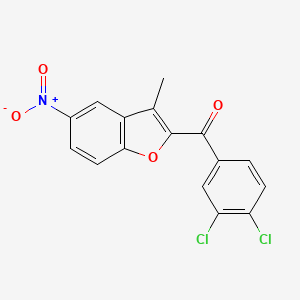

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

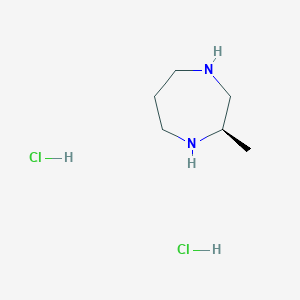

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)